This compound falls under the category of specialty chemicals and is classified as an amino acid derivative. It is often referred to by various synonyms, including Benzyl [(5S)-5-[[(tert-butyloxy)carbonyl]amino]-6-hydroxyhexyl]carbamate and Boc-L-Lys(Cbz)-OL, indicating its structural features and functional groups.
The synthesis of (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate typically involves several key steps:
The detailed procedure can vary based on the specific synthetic route chosen, but these are the general parameters observed in literature .
The structure of (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate features several notable components:
The structural representation can be expressed with its SMILES notation: O=C(OCC1=CC=CC=C1)NCCCC[C@H](NC(OC(C)(C)C)=O)CO
.
(S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate participates in various chemical reactions:
These reactions are significant for creating more complex molecules in medicinal chemistry .
The mechanism of action for (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate primarily revolves around its role as a building block in peptide synthesis:
The precise mechanism can vary based on the target biological system but generally involves interactions at the molecular level that modulate biological pathways .
(S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate has several scientific applications:
These applications highlight its versatility and importance in both academic research and industrial contexts .
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0